N1-cyclopropyl-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C 4 H 4 S . Compounds analogous to thiophene include furan (C 4 H 4 O), selenophene (C 4 H 4 Se) and pyrrole (C 4 H 4 NH), which each vary by the heteroatom in the ring .Chemical Reactions Analysis
Thiophene derivatives show a variety of properties and applications. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It has the molecular mass of 84.14 g/mol, density is 1.051 g/mL, and melting point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Reactivity and Organometallic Applications
The study by Braun, Frank, and Ganter (2012) explores the reactivity of an oxalamide-based carbene, showcasing its potential in cyclopropanation reactions and interactions with elemental selenium, leading to structurally characterized selenides and Rh complexes. This highlights the utility of oxalamide-based carbenes in synthesizing complex organometallic compounds with potential applications in catalysis and material science (M. Braun, W. Frank, & C. Ganter, 2012).
Synthetic Methodology and Heterocyclic Chemistry
Lin et al. (2016) detailed the ene di- and trimerization of 1-methyl-2-phenylcyclopropene, leading to the synthesis of compounds with potential relevance in material science and organic synthesis. The ability to trap dimer and trimer products with thiophenol underscores the versatility of cyclopropene derivatives in synthesizing novel heterocyclic structures (Hung-Chun Lin et al., 2016).
Novel Synthetic Routes and Mechanistic Insights
Hanquet, Guilard, and Dusausoy (1985) investigated the reactivity of cyclopropa[3,4]cyclohepta[1,2-c]thiophen-5-one with thiols, leading to unexpected rearrangements. This study provides valuable mechanistic insights into the reactivity of cyclopropyl-containing compounds, potentially guiding the development of novel synthetic methodologies (B. Hanquet, R. Guilard, & Y. Dusausoy, 1985).
Antimicrobial and Antioxidant Studies
Research by Raghavendra et al. (2016) into cyclopropanation of thiophene derivatives led to compounds with notable antimicrobial and antioxidant activities. This suggests potential applications of these compounds in developing new therapeutic agents (K. Raghavendra et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N'-cyclopropyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c18-13(9-5-6-21-8-9)12-4-3-11(22-12)7-16-14(19)15(20)17-10-1-2-10/h3-6,8,10H,1-2,7H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAZNRWSPQFOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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